

# An In-depth Technical Guide to Methyl 4-(chlorocarbonyl)benzoate

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Compound of Interest		
Compound Name:	Methyl 4-(chlorocarbonyl)benzoate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-** (**chlorocarbonyl**)**benzoate**, a versatile bifunctional reagent crucial in synthetic organic chemistry. With its dual reactivity stemming from an acyl chloride and a methyl ester group, this compound serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, key synthetic applications with detailed experimental protocols, and safety information.

## **Chemical Identity and Synonyms**

**Methyl 4-(chlorocarbonyl)benzoate** is unambiguously identified by its CAS number. Its structure features a benzene ring substituted with a methyl ester group and a chlorocarbonyl group at the 1 and 4 positions, respectively.

Identifier	Value
CAS Number	7377-26-6[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>3</sub> [1][2][3][4]
IUPAC Name	methyl 4-(chlorocarbonyl)benzoate



The compound is also known by several synonyms in commercial and academic literature, which are listed below.

Synonym		
4-Chlorocarbonylbenzoic acid methyl ester[1]		
Methyl 4-(chloroformyl)benzoate[1][4]		
Methyl terephthaloyl chloride[1]		
p-Carbomethoxybenzoyl chloride[3]		
4-(Methoxycarbonyl)benzoyl chloride		
Terephthalic acid monomethyl ester chloride[4][6]		
Benzoic acid, 4-(chlorocarbonyl)-, methyl ester[4]		

## **Physicochemical and Spectroscopic Data**

A summary of the key physicochemical and spectroscopic properties of **Methyl 4- (chlorocarbonyl)benzoate** is provided in the table below. This data is essential for its handling, reaction setup, and characterization.



Property	Value
Molecular Weight	198.60 g/mol [1][2][4]
Appearance	Off-white to white crystalline powder
Melting Point	50-59 °C
Boiling Point	140 °C at 15 mmHg[3]
Density	1.291 g/cm <sup>3</sup> [3]
Purity	Typically ≥95-98% (by GC or HPLC)[1][5]
¹H NMR	Spectral data available in public databases.[1]
<sup>13</sup> C NMR	Spectral data available in public databases.[1]
FT-IR	Spectral data available in public databases.[1]
Mass Spectrometry	Spectral data available in public databases.[1]

# Core Synthetic Applications and Experimental Protocols

The high reactivity of the acyl chloride group makes **Methyl 4-(chlorocarbonyl)benzoate** an excellent reagent for nucleophilic acyl substitution reactions. This allows for the efficient introduction of the 4-(methoxycarbonyl)benzoyl moiety into various molecules. Below are detailed protocols for its primary applications in the synthesis of amides and esters, which are common linkages in pharmaceuticals and other fine chemicals.

## **Synthesis of N-Substituted Amides**

The reaction of **Methyl 4-(chlorocarbonyl)benzoate** with primary or secondary amines affords the corresponding N-substituted 4-(methoxycarbonyl)benzamides. The Schotten-Baumann reaction condition is a classic and effective method for this transformation.

Experimental Protocol: General Procedure for Amide Synthesis

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0

### Foundational & Exploratory

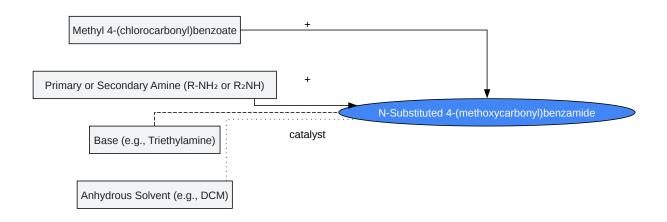




equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.
- Reagent Addition: Dissolve Methyl 4-(chlorocarbonyl)benzoate (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
  Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.





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Figure 1: Workflow for the synthesis of N-substituted amides.

## **Synthesis of Benzoate Esters**

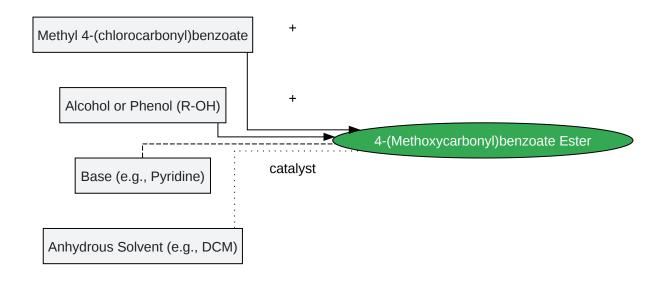
**Methyl 4-(chlorocarbonyl)benzoate** readily reacts with alcohols or phenols to yield the corresponding 4-(methoxycarbonyl)benzoate esters. This esterification is often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Ester Synthesis

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.
- Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to the solution. For less reactive alcohols, a stronger base like sodium hydride may be used, in which case the alcohol is deprotonated first to form the more nucleophilic alkoxide.
- Reagent Addition: Dissolve Methyl 4-(chlorocarbonyl)benzoate (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the alcohol solution at 0 °C.



- Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.
- Purification: Wash the combined organic extracts with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography or distillation under reduced pressure.



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**Figure 2:** Workflow for the synthesis of benzoate esters.

## **Applications in Drug Development**

**Methyl 4-(chlorocarbonyl)benzoate** is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its utility has been noted in the preparation of complex molecules such as benzophenone derivatives and bulky hydrophobic retinoids, which have shown therapeutic potential in oncology and inflammatory diseases.[7] The ability to readily



form stable amide and ester linkages makes it a key component in constructing larger, biologically active molecules.

## **Safety and Handling**

**Methyl 4-(chlorocarbonyl)benzoate** is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a corrosive substance (Hazard Class 8).[3] In case of contact with skin or eyes, rinse immediately with plenty of water. The compound is harmful if swallowed. Store in a cool, dry place under an inert atmosphere to prevent degradation.

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